N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-15-7-6-11-20-21(15)25-23(30-20)26(13-16-8-4-5-12-24-16)22(27)19-14-28-17-9-2-3-10-18(17)29-19/h2-12,19H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADSQDJDUICCDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound characterized by its unique structural features, including a thiazole ring and a dioxin moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 417.5 g/mol. Its structure is composed of multiple heterocycles, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 899964-10-4 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that compounds with similar structures may inhibit specific kinases and other enzymes involved in cell signaling pathways. For instance, the thiazole moiety is known to enhance binding affinity to certain receptors, potentially leading to altered cellular responses.
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For example, a related compound was shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The IC50 values for these activities are often in the micromolar range.
2. Anti-inflammatory Effects
The compound has demonstrated potential as an anti-inflammatory agent. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism involving the modulation of NF-kB signaling pathways.
3. Antimicrobial Activity
Preliminary data indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities are reported between 0.5 to 8 µg/mL.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Anticancer Activity : A study involving human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
- Anti-inflammatory Assessment : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly decreased edema formation and inflammatory mediator release .
- Antimicrobial Testing : A series of tests against common pathogens such as Staphylococcus aureus and Escherichia coli showed that this compound effectively inhibited bacterial growth, suggesting its potential as an antimicrobial agent .
Scientific Research Applications
The compound exhibits significant biological activities attributed to its unique chemical structure, which includes a thiazole ring and a benzo[b][1,4]dioxine moiety. Its potential applications include:
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against a range of pathogens. The thiazole ring is known for its ability to inhibit microbial growth, making this compound a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound may act as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition leads to reduced production of prostaglandins, compounds that mediate inflammation.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation. The interaction with various biological targets, including enzymes involved in cancer progression, positions it as a potential anticancer agent .
Synthesis and Chemical Properties
The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves several key steps:
- Preparation of 4-methylbenzo[d]thiazol-2-amine : This intermediate is synthesized by reacting 4-methylbenzo[d]thiazole with an appropriate amine.
- Formation of the oxalamide derivative : The amine is then reacted with oxalyl chloride to form the oxalamide structure.
- Introduction of the pyridin-2-ylmethyl group : This step involves nucleophilic substitution using pyridin-2-ylmethylamine.
Case Studies and Research Findings
Several studies have explored the efficacy and applications of compounds similar to this compound:
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer properties of thiazole derivatives similar to this compound, demonstrating significant cytotoxic effects against various cancer cell lines, including prostate and melanoma cells. The mechanism was linked to the inhibition of key enzymes involved in tumor growth .
Case Study 2: Antimicrobial Activity
Research on related thiazole compounds highlighted their effectiveness against resistant bacterial strains. These findings suggest that modifications to the thiazole structure can enhance antimicrobial potency.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
- Pyridine Orientation : The pyridin-2-ylmethyl group in the target compound may enhance π-π stacking compared to pyridin-3-ylmethyl or pyridin-4-yl analogs, as seen in docking studies of related molecules .
- Molecular Weight: The target compound (~417 g/mol) falls within the optimal range for oral bioavailability, unlike heavier analogs like the morpholinomethyl derivative (~481 g/mol) .
Q & A
Q. Q1: What are the standard protocols for synthesizing N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
Methodological Answer: Synthesis typically involves multi-step organic reactions:
Core formation : Construct the benzo[d]thiazole moiety via condensation of o-aminothiophenol derivatives with aldehydes under oxidative conditions (e.g., using iodine or H₂O₂) .
Dihydrobenzo[d]oxazine preparation : Use dihydroxybenzene derivatives and epichlorohydrin in basic conditions to form the 2,3-dihydrobenzo[b][1,4]dioxine scaffold .
Amide coupling : React the benzo[d]thiazole intermediate with pyridin-2-ylmethylamine and 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using coupling agents like HATU or EDC in anhydrous DMF .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and verify purity via HPLC (>95%) .
Q. Q2: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for benzo[d]thiazole and pyridine), methyl groups (δ 2.4–2.6 ppm), and dihydrobenzo[d]oxazine protons (δ 4.2–4.8 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the carboxamide linkage .
- HPLC : Monitor purity using C18 columns with acetonitrile/water mobile phases; retention times should align with reference standards .
Intermediate Research Questions
Q. Q3: What strategies optimize yield during the coupling of the pyridin-2-ylmethylamine moiety?
Methodological Answer: Key factors include:
- Solvent selection : Use anhydrous DMF or dichloromethane to minimize hydrolysis .
- Catalyst optimization : Employ 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency .
- Temperature control : Maintain 0–5°C during reagent addition to suppress side reactions, followed by gradual warming to room temperature .
- Stoichiometry : Use a 1.2:1 molar ratio of pyridin-2-ylmethylamine to the carboxylic acid intermediate to ensure complete conversion .
Q. Q4: How can researchers address low solubility during in vitro bioassays?
Methodological Answer:
- Co-solvent systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute with PBS or cell culture media containing cyclodextrins (e.g., HP-β-CD) .
- Salt formation : Synthesize hydrochloride salts by treating the free base with HCl in ethanol to improve aqueous solubility .
- Nanoformulation : Use lipid-based nanoparticles or PEGylation to enhance bioavailability .
Advanced Research Questions
Q. Q5: What experimental designs are recommended for probing structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Functional group variation : Synthesize analogs with modifications to the 4-methylbenzo[d]thiazole (e.g., methoxy, halogen substituents) or pyridine (e.g., 3- or 4-methyl) moieties .
- Bioassay panels : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays and compare IC₅₀ values .
- Computational modeling : Perform molecular docking (AutoDock Vina) and MD simulations to correlate substituent effects with binding affinity .
Q. Q6: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolic stability testing : Evaluate compound stability in liver microsomes to account for degradation differences .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and Western blotting for downstream target modulation .
Q. Q7: What methodologies elucidate the mechanism of action for this compound in enzyme inhibition?
Methodological Answer:
- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to infer interaction forces .
- Crystallography : Co-crystallize the compound with the target enzyme (e.g., PDB deposition) to visualize binding modes .
Q. Q8: How can researchers design degradation studies for stability profiling?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and oxidative conditions (H₂O₂) .
- LC-MS/MS analysis : Monitor degradation products and identify major pathways (e.g., hydrolysis of the carboxamide bond) .
- pH-rate profiling : Assess stability across pH 1–10 to predict gastrointestinal absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
